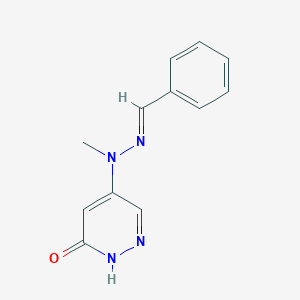

(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de RG7304 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle de pyridazinone. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle de pyridazinone : Elle est obtenue par réaction de l’hydrazine avec une dicétone appropriée.

Réactions de substitution : Divers substituants sont introduits dans le cycle de pyridazinone par des réactions de substitution nucléophile.

Assemblage final : Le composé final est assemblé par des réactions de condensation impliquant des dérivés de benzaldéhyde.

Les méthodes de production industrielle de RG7304 impliqueraient probablement l’optimisation de ces étapes pour garantir un rendement élevé et une pureté élevée, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

RG7304 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de RG7304.

Condensation : Cette réaction est cruciale dans l’assemblage final du composé, où les dérivés de benzaldéhyde sont condensés avec la structure de base.

Les réactifs couramment utilisés dans ces réactions comprennent l’hydrazine, les dérivés de benzaldéhyde et divers agents oxydants et réducteurs. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la structure de base de la pyridazinone avec divers substituants.

4. Applications de la recherche scientifique

RG7304 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l’étude de la voie de signalisation Ras-Raf-MEK-ERK.

Biologie : RG7304 est utilisé pour étudier la signalisation cellulaire et les effets de l’inhibition de la voie sur la prolifération et la survie cellulaires.

Industrie : RG7304 peut être utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie Ras-Raf-MEK-ERK.

Applications De Recherche Scientifique

Medicinal Chemistry and Cancer Therapy

MEK Inhibition

One of the primary applications of (E)-5-(2-benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor. MEK inhibitors are critical in cancer therapy as they target the MAPK signaling pathway, which is often dysregulated in various cancers. RG7304 has shown promising results in preclinical studies, demonstrating the ability to inhibit tumor growth in models of melanoma and other cancers .

Clinical Trials

Currently, RG7304 is undergoing clinical trials to evaluate its efficacy and safety as a cancer treatment. The compound's mechanism involves blocking the phosphorylation of ERK (Extracellular Signal-Regulated Kinase), which is a downstream target of MEK. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

Research has demonstrated that derivatives of pyridazine compounds exhibit antimicrobial activity against various pathogens. Studies have reported that similar compounds show effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The observed activities suggest that this compound may also possess similar properties, warranting further investigation .

Antiparasitic Activity

In addition to its antibacterial properties, there is emerging evidence that compounds related to this compound may exhibit antiparasitic effects. For instance, studies on related hydrazine derivatives have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzylidene moiety or the hydrazine group can significantly affect its biological activity and selectivity for target enzymes. Research into these modifications can lead to more potent derivatives with improved therapeutic profiles .

Computational Studies

Molecular Docking

Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, thereby improving efficacy .

Summary Table: Applications of this compound

Mécanisme D'action

RG7304 exerce ses effets en inhibant la voie de signalisation Ras-Raf-MEK-ERK. Cette voie est impliquée dans la division cellulaire, la différenciation et la survie. En inhibant cette voie, RG7304 peut réduire la prolifération cellulaire et induire l’apoptose dans les cellules cancéreuses. Les cibles moléculaires de RG7304 comprennent les protéines MEK et RAF, qui sont des composants clés de la voie .

Comparaison Avec Des Composés Similaires

RG7304 est unique dans sa double inhibition des protéines MEK et RAF. Les composés similaires comprennent :

Trametinib : Un inhibiteur de MEK utilisé dans le traitement du mélanome.

Cobimétib : Un autre inhibiteur de MEK utilisé en association avec d’autres médicaments pour le traitement du cancer.

Vemurafénib : Un inhibiteur de RAF utilisé dans le traitement du mélanome.

L’unicité de RG7304 réside dans sa capacité à inhiber à la fois MEK et RAF, offrant une inhibition plus complète de la voie Ras-Raf-MEK-ERK par rapport aux composés qui ciblent uniquement l’une de ces protéines.

Activité Biologique

The compound (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of 2-benzylidene-1-methylhydrazine with pyridazin-3(2H)-one. The general procedure includes:

- Reagents : 2-benzylidene-1-methylhydrazine and pyridazin-3(2H)-one.

- Solvent : Ethanol or DMF (Dimethylformamide).

- Conditions : Reflux for several hours followed by cooling and crystallization.

This method yields a compound that can be purified through recrystallization from suitable solvents.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In a study involving various substituted pyridazinones, this compound demonstrated potent activity against Gram-positive bacteria, particularly Bacillus subtilis, comparable to standard antibiotics like ampicillin .

Anticancer Properties

Recent investigations into the anticancer effects of this compound reveal its potential in inhibiting the proliferation of cancer cell lines. For instance, studies on HCT116 colon carcinoma cells showed that derivatives of pyridazinones, including our compound of interest, effectively reduced cell viability, indicating promising anticancer activity .

Tyrosinase Inhibition

Tyrosinase inhibition is critical in treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results indicate that it significantly reduces melanin production by inhibiting intracellular tyrosinase activity .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound exhibited strong radical scavenging activity, suggesting its potential as an antioxidant agent .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several pyridazinone derivatives against pathogenic strains. The results indicated that this compound inhibited the growth of multiple strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth in a dose-dependent manner. The IC50 values were determined to assess potency against specific cancer types, showing significant promise for further development as an anticancer therapeutic .

Propriétés

Formule moléculaire |

C12H12N4O |

|---|---|

Poids moléculaire |

228.25 g/mol |

Nom IUPAC |

4-[[(E)-benzylideneamino]-methylamino]-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8+ |

Clé InChI |

CTGDOGPKSFBVDA-RIYZIHGNSA-N |

SMILES |

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |

SMILES isomérique |

CN(C1=CC(=O)NN=C1)/N=C/C2=CC=CC=C2 |

SMILES canonique |

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CKI27; CK127; CK 127; RG7304; RG7304; RG 7304 R7304. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.